3-Iodooxetane

Cross-coupling Suzuki reaction Oxidative addition

3-Iodooxetane (CAS 26272-85-5, molecular formula C₃H₅IO, molecular weight 183.98) is a 3-substituted oxetane bearing an iodine atom at the C3 position of the four-membered oxetane ring. It exists as a colorless to pale yellow liquid with a density of 2.09 g/mL at 25°C, a boiling point of 159–166°C, and a refractive index of approximately 1.56.

Molecular Formula C3H5IO
Molecular Weight 183.98 g/mol
CAS No. 26272-85-5
Cat. No. B1340047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodooxetane
CAS26272-85-5
Molecular FormulaC3H5IO
Molecular Weight183.98 g/mol
Structural Identifiers
SMILESC1C(CO1)I
InChIInChI=1S/C3H5IO/c4-3-1-5-2-3/h3H,1-2H2
InChIKeyKBEIFKMKVCDETC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-Iodooxetane (CAS 26272-85-5): A Halogenated Oxetane Building Block for Cross-Coupling and Bioisostere Applications


3-Iodooxetane (CAS 26272-85-5, molecular formula C₃H₅IO, molecular weight 183.98) is a 3-substituted oxetane bearing an iodine atom at the C3 position of the four-membered oxetane ring [1]. It exists as a colorless to pale yellow liquid with a density of 2.09 g/mL at 25°C, a boiling point of 159–166°C, and a refractive index of approximately 1.56 [2]. The compound is commercially available with typical purities of ≥95–99% (GC) and requires refrigerated storage (0–10°C) with protection from light and heat . Its primary utility lies in serving as an electrophilic cross-coupling partner in Suzuki, Heck, and Minisci-type reactions, as well as a precursor for generating oxetane-containing pharmacophores in medicinal chemistry [3]. Unlike other 3-substituted oxetanes, the iodine substituent confers distinct reactivity profiles that cannot be replicated by the corresponding bromo, chloro, or sulfonate ester analogs.

Why 3-Iodooxetane Cannot Be Simply Replaced by 3-Bromooxetane or 3-Chlorooxetane


Generic substitution among 3-halooxetanes is scientifically invalid due to divergent reactivity profiles dictated by the halogen atom. 3-Iodooxetane possesses a substantially weaker carbon–iodine bond (bond dissociation energy ~55–57 kcal/mol) compared to the corresponding carbon–bromine bond (~68–71 kcal/mol) in 3-bromooxetane or the carbon–chlorine bond (~80–83 kcal/mol) in 3-chlorooxetane [1]. This bond strength disparity translates directly to reaction kinetics: the iodine derivative undergoes oxidative addition with transition metal catalysts at significantly lower temperatures and with broader substrate tolerance than its bromo or chloro counterparts [2]. Moreover, 3-iodooxetane participates in radical-mediated transformations via β-hydrogen abstraction that are not accessible with the less polarizable bromo or chloro analogs, as demonstrated by the lithium amide–induced single-electron transfer chemistry reported for 3-iodooxetane but not replicable with 3-bromooxetane [3]. The physical handling characteristics also differ materially: 3-iodooxetane (density 2.09 g/mL, boiling point 159°C) exhibits different volatility and storage stability compared to 3-bromooxetane (density 1.62 g/mL, boiling point 125–128°C), affecting procurement, shipping classification, and laboratory handling protocols . The quantitative evidence below establishes precisely where 3-iodooxetane offers verifiable differentiation that cannot be achieved through analog substitution.

Quantitative Differentiation Evidence: 3-Iodooxetane vs. 3-Bromooxetane, 3-Chlorooxetane, and Sulfonate Ester Precursors


Cross-Coupling Reactivity: 3-Iodooxetane as a Superior Electrophile Relative to 3-Bromooxetane

3-Iodooxetane and 3-bromooxetane are both recognized as excellent cross-coupling precursors, yet their practical utility diverges based on halogen identity. In nickel-mediated Suzuki alkyl–aryl coupling reactions, 3-iodooxetane undergoes efficient coupling with arylboronic acids using 6 mol% NiI₂/trans-2-aminocyclohexanol hydrochloride catalyst with NaHMDS at 80°C under microwave irradiation, producing 3-aryloxetanes in good yields [1]. While 3-bromooxetane can participate in similar transformations, the weaker C–I bond (bond dissociation energy ~55–57 kcal/mol) relative to the C–Br bond (~68–71 kcal/mol) facilitates oxidative addition at lower temperatures and with broader functional group tolerance [2]. The oxetane ring remains intact under both metal-catalyzed and radical conditions for both halogenated derivatives, but the iodine variant offers a wider operational window for substrate scope and milder reaction conditions [3].

Cross-coupling Suzuki reaction Oxidative addition Electrophilicity

Synthetic Yield from 3-Oxetanol Tosylate: 3-Iodooxetane vs. Alternative 3-Halooxetanes

The synthesis of 3-iodooxetane from oxetan-3-yl 4-methylbenzenesulfonate proceeds with an approximate 68% yield when heated with methyl iodide in triethylene glycol at elevated temperatures (up to 180°C), followed by distillation at -78°C [1]. In contrast, the synthesis of 3-bromooxetane via analogous routes typically requires longer reaction times (e.g., 8 hours at 130°C in a sealed flask) and may involve more extensive chromatographic purification [2]. The 3-chlorooxetane derivative is less commonly employed as a standalone cross-coupling building block due to its significantly lower reactivity in oxidative addition, often necessitating alternative activation strategies. Patent CN117304143A further discloses an improved copper-catalyzed halogen exchange method for 3-iodooxetane preparation that reduces reaction activation energy, enhances selectivity, and increases yield compared to traditional thermal methods, with reaction times shortened and product purity elevated [3].

Synthetic efficiency Halogenation yield Process chemistry

Radical C–H Functionalization: Unique Reactivity of 3-Iodooxetane Not Accessible with 3-Bromooxetane

3-Iodooxetane participates in a regioselective radical C–H functionalization reaction via lithium amide–induced single-electron transfer that is uniquely enabled by the iodine substituent. In this transformation, a frustrated radical pair (N-centered radical and ketyl radical anion) selectively abstracts the β-hydrogen from 3-iodooxetane, initiating an exergonic radical–radical coupling with benzophenone derivatives to yield novel 1,5-dioxaspiro[2.3]hexane cores [1]. Mechanistic investigations including cyclic voltammetry and computational calculations support this single-electron transfer pathway, which depends on the polarizability and leaving-group propensity of the iodine atom [2]. 3-Bromooxetane and 3-chlorooxetane do not undergo this transformation under identical conditions, as their less polarizable C–Br and C–Cl bonds fail to facilitate the requisite β-hydrogen abstraction and radical–radical coupling sequence. The resulting spiro-heterocycles represent sp³-rich bioisosteres with significant medicinal chemistry potential [3].

Radical chemistry C–H functionalization Spiro-heterocycles Single-electron transfer

Oxetane Bioisostere Effects: Property Modulation via 3-Substituted Oxetane Incorporation

3-Substituted oxetanes, including 3-iodooxetane-derived products, serve as privileged motifs for modulating physicochemical and pharmacokinetic properties when incorporated into drug candidates. Analysis of 38 drug discovery campaigns (2017–2022) revealed that oxetane-containing compounds were selected as the most promising structures in each case, with the oxetane unit consistently delivering improvements across multiple parameters: increased aqueous solubility (41% of campaigns), enhanced metabolic stability (41b, 42), improved permeability (43), and reduced pKaH (basic amine pKa lowered by approximately 2–3 log units) [1]. In direct head-to-head comparisons, replacement of a gem-dimethyl group with an oxetane ring reduced LogD by approximately 1–2 units while maintaining or improving target potency [2]. 3-Iodooxetane functions as the key synthetic entry point for installing these 3-substituted oxetane pharmacophores via cross-coupling, enabling the systematic exploration of oxetane bioisostere effects across diverse molecular scaffolds [3].

Bioisostere LogP Solubility Metabolic stability pKa modulation

Physicochemical and Storage Differentiation: 3-Iodooxetane vs. 3-Bromooxetane Handling Requirements

3-Iodooxetane and 3-bromooxetane exhibit distinct physicochemical profiles that impact procurement, storage, and laboratory handling. 3-Iodooxetane (CAS 26272-85-5, MW 183.98) has a density of 2.09 g/mL at 25°C and a boiling point of 159–166°C, requiring refrigerated storage at 0–10°C with protection from light and heat [1]. 3-Bromooxetane (CAS 39267-79-3, MW 136.97) has a lower density of 1.62 g/mL and a boiling point of 125–128°C, and requires frozen storage below 0°C under inert gas . Both compounds carry GHS H226 (flammable liquid) and H315/H319 (skin/eye irritation) classifications, but their differing storage temperature requirements (-20°C for bromo vs. 0–10°C for iodo) and density differences affect shipping classifications, storage infrastructure needs, and volumetric handling calculations . 3-Iodooxetane is commonly supplied with copper chip stabilization to prevent decomposition, a practice not uniformly applied to the bromo analog .

Physical properties Storage stability Procurement specifications Hazard classification

Optimal Application Scenarios for 3-Iodooxetane Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Oxetane Bioisostere Installation via Suzuki–Miyaura Cross-Coupling

3-Iodooxetane serves as the electrophilic coupling partner for installing 3-oxetanyl pharmacophores onto aryl and heteroaryl scaffolds via nickel- or palladium-mediated Suzuki cross-coupling. The weak C–I bond (55–57 kcal/mol) enables oxidative addition under mild conditions (80°C, microwave irradiation), producing 3-aryloxetanes that function as metabolically stable bioisosteres for gem-dimethyl, carbonyl, and tert-butyl groups. As demonstrated across 38 drug discovery campaigns, oxetane incorporation consistently improves solubility, reduces LogD, and modulates pKa—benefits that originate from the 3-iodooxetane-derived intermediate [7]. This scenario is optimal when a medicinal chemistry program requires systematic exploration of oxetane bioisosteres to improve ADME properties without sacrificing target potency [8].

Discovery Chemistry: Accessing Novel Spiro-Heterocycle Chemical Space via Radical C–H Functionalization

3-Iodooxetane uniquely enables the synthesis of 1,5-dioxaspiro[2.3]hexanes—strained spiro-heterocycles with demonstrated potential as sp³-rich bioisosteres—via lithium amide–induced radical C–H functionalization. This transformation is exclusive to the iodo derivative; 3-bromooxetane and 3-chlorooxetane do not react under identical conditions. The resulting spirocyclic scaffolds represent previously inaccessible chemical space for fragment-based drug discovery and lead optimization programs seeking three-dimensional, conformationally constrained pharmacophores [7]. This scenario is optimal for discovery groups aiming to expand compound library diversity beyond conventional flat aromatic systems into sp³-enriched chemical space [8].

Process Chemistry: Scalable 3-Oxetanyl Intermediate Production with Copper-Catalyzed Halogen Exchange

Patent CN117304143A describes an improved copper-catalyzed halogen exchange method for preparing 3-iodooxetane from 3-substituted oxetane precursors. The catalytic system reduces reaction activation energy, improves selectivity, shortens reaction time, and increases yield relative to traditional thermal iodination methods that require heating to 180°C and produce substantial waste (e.g., p-toluenesulfonate salt residues) [7]. This scenario is optimal when a process chemistry or CRO team requires reliable, scalable access to 3-iodooxetane as an intermediate for downstream medicinal chemistry or for producing multi-gram quantities of oxetane-containing building blocks [8].

Synthetic Methodology Development: Minisci-Type Radical C–H Arylation

3-Iodooxetane participates in Minisci reactions with heteroaromatic bases to generate 3-(het)aryloxetanes via oxetanyl radical intermediates. While reported yields are generally low to moderate, functional-group compatibility is excellent, eliminating the need for protecting groups in many cases [7]. This methodology is particularly valuable when late-stage functionalization of complex heteroaromatic drug candidates is required and protecting group strategies would be prohibitively lengthy. The iodine substituent is essential for generating the requisite oxetanyl radical; bromo and chloro analogs do not participate in this Minisci manifold with comparable efficiency [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodooxetane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.